3-Bromo-5-(2-methoxyphenyl)isoxazole
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Overview
Description
3-Bromo-5-(2-methoxyphenyl)isoxazole is a heterocyclic compound that features a five-membered isoxazole ring substituted with a bromine atom at the 3-position and a 2-methoxyphenyl group at the 5-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2-methoxyphenyl)isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is often catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including this compound, often employ microwave-assisted synthesis to reduce reaction times and improve yields. This method involves heating the reaction mixture to around 110°C for 15-20 minutes .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(2-methoxyphenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: Conversion of the isoxazole ring to oxazoles under acidic conditions.
Reduction: Reduction of the bromine substituent to form different derivatives.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves reagents like tert-butyl nitrite or isoamyl nitrite under conventional heating conditions.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted isoxazoles and oxazoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-5-(2-methoxyphenyl)isoxazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2-methoxyphenyl)isoxazole involves its interaction with specific molecular targets. For example, it inhibits the GAPDH enzyme in cancer cells, leading to a disruption of glycolysis and triggering autophagy and apoptotic cell death . This compound’s ability to bind to and inhibit GAPDH makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(4-fluorophenyl)isoxazole
- 3-Bromo-5-(4-hydroxyphenyl)isoxazole
- 3-Bromo-5-(2-hydroxyethyl)isoxazole
Uniqueness
3-Bromo-5-(2-methoxyphenyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxyphenyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H8BrNO2 |
---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
3-bromo-5-(2-methoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H8BrNO2/c1-13-8-5-3-2-4-7(8)9-6-10(11)12-14-9/h2-6H,1H3 |
InChI Key |
APJHSEDWAUTJER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NO2)Br |
Origin of Product |
United States |
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